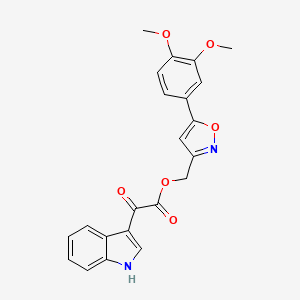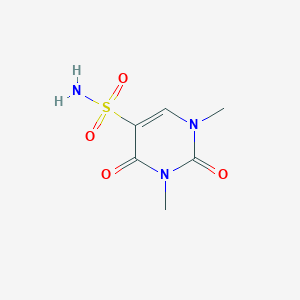
4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride, also known as DFP-10825, is a novel small molecule inhibitor that has gained attention in the field of cancer research due to its potential therapeutic effects. This compound has been shown to exhibit potent anti-cancer activity against various cancer cell lines, making it a promising candidate for further investigation.
Mecanismo De Acción
4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride exerts its anti-cancer effects by inhibiting the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, survival, and apoptosis. By inhibiting CK2, 4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects
4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride has been shown to have minimal toxicity in normal cells and tissues, indicating its potential as a safe and effective anti-cancer agent. In addition, 4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride has been found to have anti-inflammatory and anti-angiogenic effects, which may contribute to its anti-cancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride is its high potency and selectivity for CK2 inhibition, which makes it a valuable tool for studying the role of CK2 in cancer and other diseases. However, the hydrophobic nature of 4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride may limit its bioavailability and efficacy in vivo, and further optimization of its pharmacokinetic properties may be required for clinical translation.
Direcciones Futuras
Future research on 4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride could focus on the following areas:
1. Development of more potent and selective CK2 inhibitors based on the structure of 4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride.
2. Investigation of the molecular mechanisms underlying the anti-inflammatory and anti-angiogenic effects of 4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride.
3. Evaluation of the efficacy of 4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride in animal models of cancer and other diseases.
4. Identification of biomarkers that can predict the response to 4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride treatment.
5. Exploration of the potential of 4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride as a combination therapy with other anti-cancer agents.
In conclusion, 4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride is a promising small molecule inhibitor with potent anti-cancer activity and minimal toxicity in normal cells. Further research on this compound could lead to the development of new and effective therapies for cancer and other diseases.
Métodos De Síntesis
The synthesis of 4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride involves the reaction of 3,4-difluorophenylhydrazine with 2,3-dichloroquinoxaline in the presence of sodium carbonate and copper powder. The resulting product is then treated with hydrochloric acid to yield the hydrochloride salt of 4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride. The synthesis method has been optimized to ensure high yields and purity of the final product.
Aplicaciones Científicas De Investigación
4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride has been extensively studied for its anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. It has been shown to induce apoptosis and inhibit cell proliferation, migration, and invasion. In addition, 4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Propiedades
IUPAC Name |
4-(3,4-difluorophenyl)-1H-pyrazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2.ClH/c10-8-2-1-6(3-9(8)11)7-4-12-13-5-7;/h1-5H,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVHKTYXUQHXRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNN=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

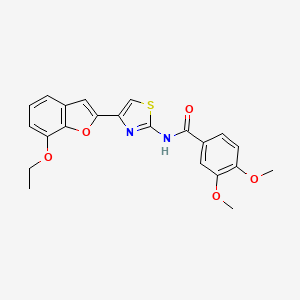
![1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one](/img/structure/B2758854.png)
![2-[3-(benzenesulfonyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2758855.png)
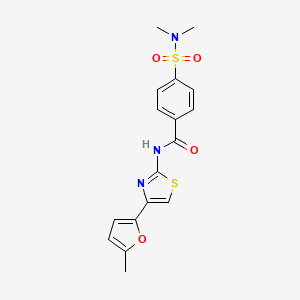
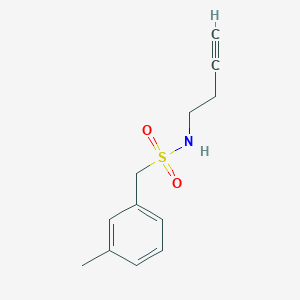
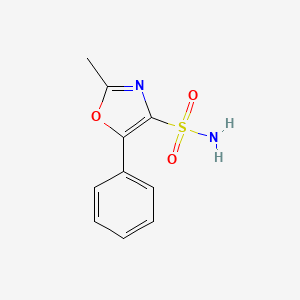
![N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2758862.png)
![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(2,5-difluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2758863.png)
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2758864.png)
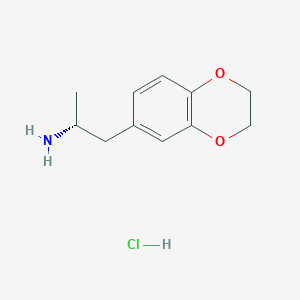
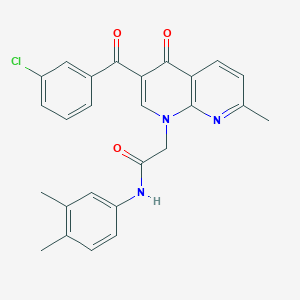
![N-(3-methoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2758871.png)
